molecular formula C19H17ClN6O2S B2725798 4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 852314-14-8

4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide

Cat. No.: B2725798
CAS No.: 852314-14-8
M. Wt: 428.9
InChI Key: HBQFXTMBYMNBAL-UHFFFAOYSA-N
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Description

4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Biochemical Analysis

Biochemical Properties

4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide has been found to interact with various enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 suggests that it may have a significant role in biochemical reactions related to cell proliferation .

Cellular Effects

The compound has demonstrated significant inhibitory effects on the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been observed to cause alterations in cell cycle progression and induce apoptosis within HCT cells . These effects suggest that 4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Molecular docking simulations have confirmed that the compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2, thereby affecting cell cycle progression .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of 4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide in laboratory settings are limited, the compound’s significant inhibitory effects on cell growth suggest that it may have long-term effects on cellular function

Dosage Effects in Animal Models

Specific studies on the dosage effects of 4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide in animal models are currently unavailable. Given its significant inhibitory effects on various cell lines, it is plausible that the compound’s effects may vary with different dosages .

Metabolic Pathways

Given its interaction with CDK2, it is possible that the compound may be involved in pathways related to cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a promising candidate for further development as a therapeutic agent .

Biological Activity

The compound 4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

PropertyValue
Molecular Formula C18H20ClN5O2S
Molecular Weight 395.90 g/mol
IUPAC Name This compound
Canonical SMILES CC(C(=O)N)C1=NC=NC2=C1C(Cl)=NN2C3=CC=C(C=C3)C(S(=O)(=O)N)=O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The compound has been shown to inhibit specific kinases such as p70S6K and Akt, which are crucial in regulating cell growth and survival. By modulating these pathways, the compound can exert anti-proliferative effects on cancer cells and reduce inflammatory responses.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro studies have shown that compounds similar to this one can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.75 µM to 4.21 µM .
  • Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Mcl-1 .

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory properties:

  • It has been reported to inhibit COX enzymes, particularly COX-2, which plays a critical role in inflammation. The IC50 values for COX-2 inhibition were noted to be around 0.04 µmol .
  • In vivo models using carrageenan-induced paw edema have shown that derivatives can effectively reduce inflammation markers .

Study 1: Antitumor Activity

A study conducted by Xia et al. evaluated the antitumor effects of related pyrazolo compounds. The results indicated that certain derivatives exhibited significant growth inhibition in various cancer cell lines, supporting the hypothesis that pyrazolo[3,4-d]pyrimidines could be developed as effective anticancer agents .

Study 2: Neuroprotective Effects

Another investigation focused on neuroinflammation models where pyrazolo derivatives were tested for their ability to mitigate inflammatory responses in microglial cells. The results showed a marked reduction in nitric oxide production and pro-inflammatory cytokines upon treatment with these compounds .

Summary Table of Biological Activities

Activity TypeModel/Cell LineIC50 ValuesReference
AnticancerA549 (lung cancer)0.75 – 4.21 µM
AnticancerHCT116 (colon cancer)< 25 nM
Anti-inflammatoryCOX-2 Inhibition0.04 µmol
NeuroprotectionMicroglial CellsReduced NO production

Properties

IUPAC Name

4-[2-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O2S/c20-16-3-1-2-4-17(16)26-19-15(11-25-26)18(23-12-24-19)22-10-9-13-5-7-14(8-6-13)29(21,27)28/h1-8,11-12H,9-10H2,(H2,21,27,28)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQFXTMBYMNBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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